3-(O-Tolyloxy)propan-1-amine hydrochloride
Overview
Description
3-(O-Tolyloxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Synthesis and Metal Ion Binding : N3O3 amine phenols, which are related to the compound , have been synthesized and characterized, showing potential applications in creating ligands for Group 13 metal ions. This could have implications in fields such as coordination chemistry and material science (Liu, Wong, Rettig, & Orvig, 1993).
Corrosion Inhibition : Tertiary amines, similar to 3-(O-Tolyloxy)propan-1-amine hydrochloride, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds demonstrate potential as anodic inhibitors, suggesting their use in industrial applications to prevent metal corrosion (Gao, Liang, & Wang, 2007).
Surface Functionalization : Aminosilanes, closely related to the compound , are used for functionalizing silica surfaces. Understanding the stability of these layers in aqueous media is crucial for applications in surface chemistry and material science (Smith & Chen, 2008).
Antimicrobial Activity : Certain derivatives of similar compounds have been investigated for their antimicrobial properties, suggesting possible applications in medical and pharmaceutical fields (Mammadbayli, Jafarov, Astanova, Maharramova, & Jafarova, 2020).
Antineoplastic Agents : Some amines and their hydrochlorides have been synthesized and evaluated for their potential as antineoplastic agents, indicating their use in cancer research and treatment (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).
Properties
IUPAC Name |
3-(2-methylphenoxy)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-5-2-3-6-10(9)12-8-4-7-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQNNAGTHNNDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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